Cas no 18621-75-5 (But-2-ene-1,4-diyl diacetate)

But-2-ene-1,4-diyl diacetate 化学的及び物理的性質
名前と識別子
-
- But-2-ene-1,4-diyl diacetate
- 2-BUTENE-1,4-DIOL DIACETATE
- 2-Buten-1,4-diol, diacetate
- 4-(Acetyloxy)-2-butenyl acetate
- 1,4-Diacetoxy-2-butene
- 1,4-Diacetoxybutene
- 2-Butenylene acetate
- 2-Butenylene diacetate
- Butene-1,4-diol diacetate
- 2-Butene-1,4-diol 1,4-diacetate
- 2-butene-1,4-dioldiacetate / 1,4-diacetoxy-2-butene
- 2-Butene-1,4-dioldiacetate
- trans-2-Butene-1,4-diol diacetate
- AKOS025310512
- [(E)-4-acetoxybut-2-enyl] acetate
- [(E)-4-acetyloxybut-2-enyl] acetate
- DS-18468
- 2-Butene-1,4-diol, diacetate
- O11705
- BAA57698
- (2E)-4-(Acetyloxy)-2-butenyl acetate
- (E)-but-2-ene-1,4-diyldiacetate
- A880671
- (E)-but-2-ene-1,4-diyl diacetate
- 1,4-Diacetoxy-trans-2-butene
- AKOS006228874
- 1576-98-3
- (2E)-4-(ACETYLOXY)BUT-2-EN-1-YL ACETATE
- CS-W022610
- 2-Butene-1,4-diol, 1,4-diacetate, (2E)-
- 18621-75-5
- TRANS-1,4-DIACETOXY-2-BUTENE
- SCHEMBL74779
- But-2-ene-1 pound not4-diyl diacetate
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- MDL: MFCD00077968
- インチ: InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3
- InChIKey: VZUAUHWZIKOMFC-ONEGZZNKSA-N
- ほほえんだ: CC(OC/C=C/COC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 172.073559
- どういたいしつりょう: 172.073559
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.068
- ふってん: 231 ºC
- フラッシュポイント: 108 ºC
- 屈折率: 1.4435
- PSA: 52.60000
- LogP: 0.66880
But-2-ene-1,4-diyl diacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB443859-1 g |
But-2-ene-1,4-diyl diacetate; . |
18621-75-5 | 1g |
€75.90 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069380-100g |
But-2-ene-1,4-diyl diacetate |
18621-75-5 | 95% | 100g |
¥2414 | 2023-04-15 | |
eNovation Chemicals LLC | D517806-10g |
But-2-ene-1,4-diyl diacetate |
18621-75-5 | 97% | 10g |
$255 | 2024-05-24 | |
eNovation Chemicals LLC | D517806-5g |
But-2-ene-1,4-diyl diacetate |
18621-75-5 | 97% | 5g |
$205 | 2024-05-24 | |
TRC | B281985-1g |
But-2-ene-1,4-diyl diacetate |
18621-75-5 | 1g |
$ 45.00 | 2022-06-07 | ||
Fluorochem | 209589-1g |
But-2-ene-1,4-diyl diacetate |
18621-75-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AC645-25g |
But-2-ene-1,4-diyl diacetate |
18621-75-5 | 95+% | 25g |
933CNY | 2021-05-08 | |
Fluorochem | 209589-10g |
But-2-ene-1,4-diyl diacetate |
18621-75-5 | 95% | 10g |
£34.00 | 2022-03-01 | |
Chemenu | CM344293-100g |
1,4-Diacetoxy-2-butene |
18621-75-5 | 95%+ | 100g |
$232 | 2023-02-02 | |
abcr | AB443859-5g |
But-2-ene-1,4-diyl diacetate; . |
18621-75-5 | 5g |
€95.30 | 2025-02-14 |
But-2-ene-1,4-diyl diacetate 関連文献
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Anna Kajetanowicz,Adrian Sytniczuk,Karol Grela Green Chem. 2014 16 1579
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Nor Wahida Awang,Ken Tsutsumi,Barbora Hu?táková,Siti Fairus M. Yusoff,Kotohiro Nomura,Bohari M. Yamin RSC Adv. 2016 6 100925
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Fady Nahra,Catherine S. J. Cazin Chem. Soc. Rev. 2021 50 3094
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J. Stephen Clark Chem. Commun. 2006 3571
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Hélène Villar,Marcus Frings,Carsten Bolm Chem. Soc. Rev. 2007 36 55
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Pedro J. González-Liste,Sergio E. García-Garrido,Victorio Cadierno Org. Biomol. Chem. 2017 15 1670
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8. Synthesis and metal complexation of chiral 3-mono- or 3,3-bis-allyl-2-hydroxypyrrolopyrazine-1,4-dionesPabba Chittari,Vasant R. Jadhav,K. Nagappa Ganesh,Srinivasachari Rajappa J. Chem. Soc. Perkin Trans. 1 1998 1319
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Daniel L. Comins,Jason M. Dinsmore,Lucas R. Marks Chem. Commun. 2007 4170
But-2-ene-1,4-diyl diacetateに関する追加情報
Introduction to But-2-ene-1,4-diyl diacetate (CAS No. 18621-75-5)
But-2-ene-1,4-diyl diacetate, identified by its Chemical Abstracts Service (CAS) number 18621-75-5, is a significant compound in the realm of organic chemistry and industrial applications. This diester derivative of butadiene exhibits unique structural and functional properties that make it valuable in various synthetic pathways and material science research. The compound's molecular structure, featuring a conjugated diene backbone with acetyl groups at both ends, imparts distinct reactivity and stability characteristics that are explored in contemporary chemical research.
The synthesis of But-2-ene-1,4-diyl diacetate typically involves the esterification of butadiene or its derivatives using acetic anhydride under controlled conditions. This process highlights the compound's utility as a building block in organic synthesis, particularly in the production of polymers, fragrances, and pharmaceutical intermediates. Recent advancements in catalytic methods have improved the efficiency and selectivity of its synthesis, making it more accessible for industrial-scale applications.
In the field of polymer chemistry, But-2-ene-1,4-diyl diacetate serves as a precursor for high-performance resins and coatings. Its ability to undergo polymerization reactions while maintaining thermal stability has garnered interest in developing advanced materials for automotive and aerospace industries. Researchers have been investigating its potential in creating novel polyesters and polyamides with enhanced mechanical properties and environmental resistance.
Pharmaceutical applications of But-2-ene-1,4-diyl diacetate are also emerging as a promising area of study. The compound's structural motif is reminiscent of several bioactive molecules, suggesting its role as a scaffold for drug discovery. Recent studies have explored its derivatives as potential inhibitors of enzyme-catalyzed reactions relevant to metabolic disorders. The acetyl groups in its structure provide sites for further functionalization, enabling the design of molecules with tailored biological activities.
The chemical reactivity of But-2-ene-1,4-diyl diacetate is another focal point in modern research. Its conjugated system allows for participation in various electrochemical processes, making it a candidate for use in organic electronics and photovoltaic devices. Additionally, the compound's stability under different pH conditions has been studied for its potential application in biocatalysis and enzymatic reactions where controlled environments are required.
Industrial processes leveraging But-2-ene-1,4-diyl diacetate have seen significant improvements due to innovations in green chemistry principles. Efforts to minimize waste and energy consumption during its production have led to more sustainable methods. For instance, solvent-free reactions and microwave-assisted synthesis have been explored to enhance yield while reducing environmental impact. These developments align with global trends toward eco-friendly chemical manufacturing.
The analytical characterization of But-2-ene-1,4-diyl diacetate benefits from modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These tools provide detailed insights into its molecular structure and purity, which are crucial for ensuring consistent performance in downstream applications. Advanced computational methods like density functional theory (DFT) have also been employed to predict reaction outcomes and optimize synthetic routes.
In conclusion, But-2-ene-1,4-diyl diacetate (CAS No. 18621-75-5) represents a versatile compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in polymer science, pharmaceutical research, and material engineering. As scientific understanding progresses, new uses for this compound are likely to emerge, further solidifying its importance in modern chemistry.
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